molecular formula C10H13N3 B1365981 2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane

2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane

Katalognummer: B1365981
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: ZGHKBXCWIZHPBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C10H13N3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane, also known as a derivative of diazabicyclo compounds, has garnered attention for its biological activities, particularly as a selective ligand for nicotinic acetylcholine receptors (nAChRs). This article explores its synthesis, biological evaluations, and potential applications in pharmacology.

  • Molecular Formula : C10H13N3
  • CAS Number : 286943-84-8
  • Structural Characteristics : The compound features a bicyclic structure that contributes to its unique pharmacological profile.

Nicotinic Acetylcholine Receptor Agonism

Research indicates that this compound exhibits significant activity as a partial agonist at the α4β2 subtype of nAChRs. In binding studies, this compound demonstrated an inhibition constant (KiK_i) of approximately 0.15 nM, indicating high potency in receptor interaction .

Table 1: Binding Affinities of this compound

Receptor SubtypeKiK_i (nM)Functional EC50 (nM)Efficacy (%)
α4β20.152141
α3β4>10,000NDND
α7NDNDND

ND = Not Determined

The selectivity for α4β2 over α3β4 receptors is particularly noteworthy, as it minimizes potential side effects associated with peripheral nAChR activation .

Antitumor Activity

In addition to its role in neuropharmacology, recent studies have investigated the antitumor properties of derivatives of this compound. A specific derivative demonstrated significant antiproliferative effects against several cancer cell lines including CaSki (cervical), MDA-MB-231 (breast), and SK-Lu-1 (lung). The compound induced apoptosis in tumor cells via a caspase-dependent pathway without necrotic effects on human lymphocytes .

Table 2: Antiproliferative Activity of Diazabicyclo Derivatives

Compound IDCell LineIC50 (µM)Apoptosis Induction
9eCaSki0.8Yes
9eMDA-MB-2310.6Yes
9eSK-Lu-10.7Yes

Case Studies and Research Findings

  • Selective α4β2-nAChR Partial Agonists :
    A study focused on the synthesis of novel hybrids incorporating the diazabicyclo framework reported improved stability and selectivity towards α4β2-nAChRs compared to traditional ligands . These findings suggest potential therapeutic applications in treating depression and other neurological disorders.
  • Antitumor Potential :
    The evaluation of dithiocarbamate derivatives of the diazabicyclo compound revealed promising results in inducing apoptosis selectively in cancer cells while sparing normal lymphocytes . This selectivity is crucial for developing safer anticancer therapies.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that derivatives of 2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane exhibit significant anticancer properties. For instance, compounds synthesized from this bicyclic structure have been evaluated as inhibitors of the B-Raf kinase, which is a target in melanoma treatment. These compounds demonstrated promising activity against cancer cell lines, reflecting their potential as therapeutic agents .

1.2 Neurological Disorders

The compound has also shown promise in treating neurological disorders by acting as a partial agonist at the α4β2 nicotinic acetylcholine receptor. This receptor is implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's . The modulation of this receptor could lead to advancements in therapies aimed at improving cognitive function.

1.3 Antimicrobial Properties

Research has demonstrated that derivatives of this compound possess antimicrobial properties against various bacterial strains. This application is particularly relevant in the development of new antibiotics to combat resistant bacterial infections .

Catalytic Applications

2.1 Asymmetric Synthesis

The compound has been employed as a catalyst in asymmetric synthesis reactions, notably in the addition of diethylzinc to benzaldehyde. Studies have reported enantioselectivities exceeding 78%, showcasing its efficiency in producing enantiomerically enriched compounds . This property is crucial for synthesizing pharmaceuticals where chirality plays a significant role in efficacy and safety.

Reaction TypeCatalyst UsedEnantioselectivity (%)
Addition of diethylzincThis compound> 78

Structural Insights and Synthesis

3.1 Synthesis Techniques

The synthesis of this compound can be achieved through several methods, including directed ortho metalation and iodine-mediated cyclization techniques . These methods allow for the introduction of various substituents that can enhance the biological activity and catalytic efficiency of the compound.

Case Studies

4.1 B-Raf Inhibitors Development

In a notable case study, researchers synthesized a series of 2-(Pyridin-3-yl)-substituted diazabicyclo compounds to evaluate their inhibitory effects on B-Raf kinase activity. The results indicated that specific substitutions led to enhanced potency against melanoma cell lines compared to existing treatments .

4.2 Neuropharmacological Studies

Another study focused on the neuropharmacological effects of these compounds on animal models exhibiting symptoms akin to Alzheimer's disease. The findings suggested that these compounds improved cognitive performance and reduced neuroinflammation markers, indicating their potential therapeutic use .

Eigenschaften

Molekularformel

C10H13N3

Molekulargewicht

175.23 g/mol

IUPAC-Name

2-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptane

InChI

InChI=1S/C10H13N3/c1-2-9(5-11-3-1)13-7-8-4-10(13)6-12-8/h1-3,5,8,10,12H,4,6-7H2

InChI-Schlüssel

ZGHKBXCWIZHPBZ-UHFFFAOYSA-N

Kanonische SMILES

C1C2CNC1CN2C3=CN=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.